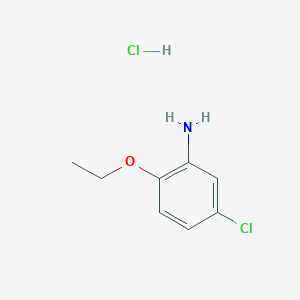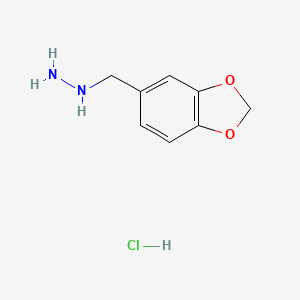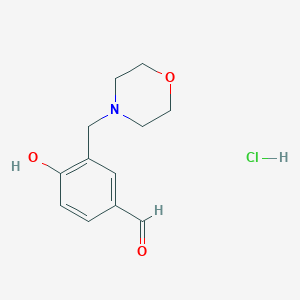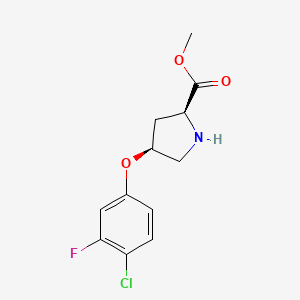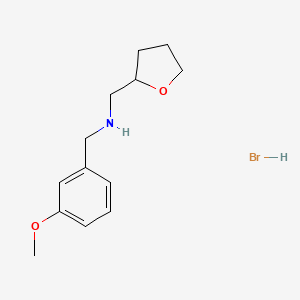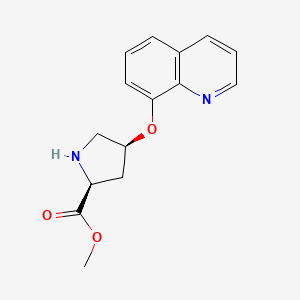
Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate
Vue d'ensemble
Description
Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate (MQPC) is a novel compound that has recently been developed as a potential therapeutic agent for various diseases. It is a derivative of quinoline and pyrrolidine, and it has been found to possess a wide range of pharmacological activities. In particular, it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it has also been shown to have a positive effect on cardiovascular and neurodegenerative diseases.
Applications De Recherche Scientifique
MQPC has been studied for its potential therapeutic properties in various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been studied for its potential therapeutic effects on cardiovascular and neurodegenerative diseases. In addition, it has been studied for its potential use as a drug delivery system.
Mécanisme D'action
MQPC is believed to exert its therapeutic effects through several mechanisms. It is thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. It is also believed to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, it is thought to possess anti-oxidant properties by scavenging reactive oxygen species.
Biochemical and Physiological Effects
MQPC has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to have a positive effect on cardiovascular and neurodegenerative diseases. In addition, it has been shown to possess anti-microbial and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
MQPC has several advantages for lab experiments. It is a novel compound, so it is relatively easy to synthesize and purify. It is also relatively stable, so it can be stored for long periods of time. However, it is important to note that MQPC is a relatively new compound, so there is limited information available about its properties and mechanisms of action.
Orientations Futures
The potential therapeutic applications of MQPC are still being explored. Future research should focus on further elucidating the mechanism of action of MQPC and its potential therapeutic effects. In addition, further research should be conducted to explore the potential of MQPC as a drug delivery system. Furthermore, further research should be conducted to explore the potential of MQPC for treating various diseases, such as cancer and cardiovascular diseases. Finally, further research should be conducted to explore the potential of MQPC for treating neurodegenerative diseases.
Propriétés
IUPAC Name |
methyl (2S,4S)-4-quinolin-8-yloxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-19-15(18)12-8-11(9-17-12)20-13-6-2-4-10-5-3-7-16-14(10)13/h2-7,11-12,17H,8-9H2,1H3/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOIOHFNEILUBI-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(8-quinolinyloxy)-2-pyrrolidinecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3082879.png)
![3-(Boc-amino)-6,6-dichlorobicyclo[3.1.0]hexane-3-carboxylic Acid](/img/structure/B3082894.png)
![Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate](/img/structure/B3082897.png)
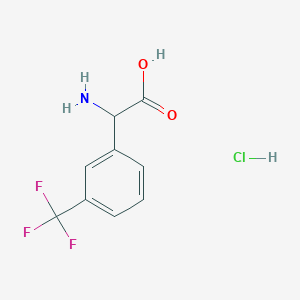

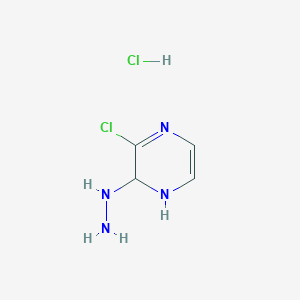
![Ethyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B3082927.png)
